Demeclocycline is derived from the bacterium Streptomyces aureofaciens and is chemically classified as 7-chloro-6-demethyltetracycline. Its molecular formula is , with a molar mass of approximately 464.86 g/mol . The compound exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria and some Gram-negative organisms.
Demeclocycline is used off-label to treat SIADH, a condition where the body produces an excessive amount of antidiuretic hormone (ADH). ADH signals the kidneys to retain water, leading to hyponatremia (low blood sodium). While not the primary use, demeclocycline can be effective in specific situations []. It works by inducing a side effect called nephrogenic diabetes insipidus, where the kidneys become less responsive to ADH, leading to increased urine output and correcting sodium levels. However, with the emergence of vasopressin receptor antagonists like tolvaptan, demeclocycline's use in SIADH treatment might decline.
Research suggests that demeclocycline might possess anti-inflammatory properties. Studies have explored its potential role in managing conditions like psoriasis and rheumatoid arthritis, but more investigation is needed to understand its mechanisms and efficacy [, ].
Demeclocycline functions primarily through its ability to inhibit protein synthesis in bacteria. It binds reversibly to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the ribosome's A site, which is essential for protein translation . This mechanism categorizes it as a bacteriostatic agent rather than a bactericidal one.
Demeclocycline exhibits significant biological activity against various bacterial strains. It is effective in treating infections such as:
Additionally, it has been used off-label to treat SIADH by inducing nephrogenic diabetes insipidus, leading to increased free water excretion without sodium loss .
Demeclocycline can be synthesized through several methods, typically involving modifications of tetracycline derivatives. The synthesis process generally includes:
Demeclocycline has notable interactions with other medications:
Common side effects include nausea, diarrhea, skin reactions, and potential hepatotoxicity similar to other tetracycline derivatives .
Demeclocycline shares similarities with other tetracycline antibiotics but has unique properties that distinguish it:
| Compound Name | Unique Features | Common Uses |
|---|---|---|
| Tetracycline | Broad-spectrum antibiotic; first in class | General bacterial infections |
| Doxycycline | Longer half-life; less frequent dosing | Respiratory infections; acne |
| Minocycline | Better absorption; anti-inflammatory properties | Acne; respiratory infections |
| Oxytetracycline | Derived from Streptomyces; used in veterinary medicine | Animal infections |
Demeclocycline's unique ability to manage SIADH through its effect on antidiuretic hormone makes it particularly valuable compared to its counterparts .
Demeclocycline possesses the molecular formula C₂₁H₂₁ClN₂O₈, representing a complex tetracycline antibiotic compound containing twenty-one carbon atoms, twenty-one hydrogen atoms, one chlorine atom, two nitrogen atoms, and eight oxygen atoms [1] [3] [4]. This molecular composition distinguishes demeclocycline from other tetracycline derivatives through its specific halogenated structure and demethylated configuration [7] [8]. The formula reflects the compound's classification as a 7-chloro-6-demethyltetracycline derivative, indicating the presence of a chlorine substituent at position 7 and the absence of a methyl group at position 6 compared to the parent tetracycline structure [2] [10].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₁ClN₂O₈ | Calculated |
| Carbon Content | 21 atoms (54.26%) | Calculated |
| Hydrogen Content | 21 atoms (4.55%) | Calculated |
| Chlorine Content | 1 atom (7.63%) | Calculated |
| Nitrogen Content | 2 atoms (6.03%) | Calculated |
| Oxygen Content | 8 atoms (27.53%) | Calculated |
The average molecular weight of demeclocycline is 464.853 grams per mole, while the monoisotopic mass is precisely 464.099 grams per mole [3] [7] [19]. These mass values reflect the compound's substantial molecular complexity and are critical parameters for analytical identification and quantification purposes [1] [4]. The difference between average and monoisotopic masses accounts for the natural isotopic distribution of constituent elements, particularly carbon-13 and chlorine-37 isotopes present in the molecular structure [19] [21].
| Mass Type | Value (g/mol) | Reference |
|---|---|---|
| Average Molecular Weight | 464.853 | [3] [7] |
| Monoisotopic Mass | 464.099 | [3] [19] |
| Molecular Weight (Literature) | 464.85-464.86 | [4] [21] |
Demeclocycline is characterized by two critical structural modifications that distinguish it from the parent tetracycline molecule: the presence of a chlorine atom at position 7 and the absence of a methyl group at position 6 [7] [8] [10]. The 7-chloro substitution enhances the compound's antimicrobial properties and contributes to its extended half-life compared to unmodified tetracycline derivatives [2] [7]. The 6-demethyl configuration, representing the removal of a methyl substituent typically present in tetracycline, alters the compound's pharmacokinetic profile and tissue distribution characteristics [8] [10].
The chlorine atom at position 7 is strategically positioned within the tetracyclic framework to optimize binding affinity to bacterial ribosomal targets while maintaining structural stability [7] [24]. This halogenation pattern is accompanied by the systematic nomenclature designation as 7-chloro-6-demethyltetracycline, reflecting both modifications in the chemical name [2] [21]. The demethylation at position 6 results in altered lipophilicity and solubility parameters compared to fully methylated tetracycline analogs [10] [13].
Demeclocycline possesses a characteristic tetracyclic ring system consisting of four linearly fused rings designated as A, B, C, and D rings, which form the fundamental naphthacene carboxamide skeleton [9] [24] [25]. This octahydrotetracene-2-carboxamide framework represents the core structural element shared among all tetracycline antibiotics, with demeclocycline exhibiting specific substitution patterns that confer unique properties [23] [25]. The ring system adopts a specific three-dimensional conformation that is essential for biological activity and molecular recognition processes [11] [26].
The tetracyclic backbone features multiple hydroxyl groups positioned at carbons 3, 6, 10, 12, and 12a, creating a pentahydroxy substitution pattern that contributes to the compound's amphoteric character [1] [20]. The presence of dimethylamino functionality at position 4 introduces basic character to the molecule, while the carboxamide group at position 2 provides additional hydrogen bonding capability [17] [20]. The ring system exhibits considerable rigidity due to the fused nature of the four cycles, with limited conformational flexibility that is crucial for maintaining biological activity [11] [24].
| Ring Position | Functional Group | Chemical Significance |
|---|---|---|
| Position 2 | Carboxamide | Hydrogen bonding, polar interactions |
| Position 3 | Hydroxyl | Hydrophilic character, metal chelation |
| Position 4 | Dimethylamino | Basic character, protonation site |
| Position 6 | Hydroxyl (demethylated) | Altered lipophilicity |
| Position 7 | Chlorine | Enhanced antimicrobial activity |
| Position 10 | Hydroxyl | Metal binding, solubility |
| Position 12 | Hydroxyl | Structural stability |
| Position 12a | Hydroxyl | Conformational constraint |
Demeclocycline exhibits limited aqueous solubility with a water solubility of approximately 1.4 grams per liter at 25°C, reflecting its predominantly lipophilic character despite the presence of multiple hydroxyl groups [4] [13]. In phosphate-buffered saline at physiological pH 7.2, the solubility increases to approximately 3.3 milligrams per milliliter, indicating pH-dependent dissolution behavior [13]. The compound demonstrates enhanced solubility in organic solvents, with dimethyl sulfoxide achieving approximately 1 milligram per milliliter and dimethyl formamide reaching 1.4 milligrams per milliliter [13].
The solubility profile of demeclocycline is significantly influenced by pH conditions due to the presence of ionizable functional groups, particularly the dimethylamino moiety and carboxamide functionality [12] [15]. The compound exhibits amphoteric behavior, with increased solubility under both acidic and basic conditions compared to neutral pH environments [12] [31]. Temperature also affects dissolution characteristics, with higher temperatures generally promoting increased solubility in aqueous systems [4] [13].
| Solvent System | Solubility | Temperature/pH | Reference |
|---|---|---|---|
| Water | 1.4 g/L | 25°C | [4] |
| PBS Buffer | 3.3 mg/mL | pH 7.2 | [13] |
| DMSO | ~1 mg/mL | Room temperature | [13] |
| Dimethyl Formamide | ~1.4 mg/mL | Room temperature | [13] |
| Acidic conditions | Enhanced | Variable pH | [12] |
The logarithmic partition coefficient (LogP) of demeclocycline varies significantly depending on the calculation method and experimental conditions, with reported values ranging from -0.4 to 2.7 [14] [20] [29]. This wide variation reflects the compound's complex ionization behavior and the influence of pH on partitioning between octanol and water phases [14] [29]. Computational predictions using different algorithms yield varying results, with some models predicting negative LogP values indicating hydrophilic character, while others suggest moderate lipophilicity [20] [29].
The distribution coefficient (LogD) provides a more accurate representation of demeclocycline's lipophilicity under physiological conditions, accounting for all ionic species present at specific pH values [29]. At physiological pH ranges, demeclocycline tends to exhibit lower lipophilicity due to ionization of the dimethylamino group and other ionizable centers [15] [29]. The compound's amphipathic nature allows it to partition into both aqueous and lipid phases, facilitating cellular uptake and tissue distribution [27] [29].
Experimental determination of partition coefficients requires careful consideration of pH, ionic strength, and temperature conditions, as these parameters significantly influence the observed values [14] [27]. The presence of multiple ionizable groups makes demeclocycline's partitioning behavior highly pH-dependent, with optimal lipophilicity occurring at specific pH ranges where the molecule exists predominantly in its neutral form [15] [29].
Demeclocycline exhibits multiple ionization centers with predicted pKa values indicating complex acid-base behavior throughout physiologically relevant pH ranges [4] [15] [20]. The primary pKa value is estimated at approximately 4.50±1.00, corresponding to the most acidic ionizable group within the molecular structure [4] [31]. Additional pKa values have been reported, with DrugBank indicating strongest acidic and basic pKa values of 2.94 and 9.04, respectively [20].
The dimethylamino group at position 4 represents the primary basic center, contributing to the compound's cationic character under acidic conditions [15] [20]. The multiple hydroxyl groups and carboxamide functionality provide additional ionization sites that influence the overall charge distribution and molecular behavior [1] [15]. At physiological pH 7.4, demeclocycline exists as a mixture of ionic species, with the net charge depending on the relative contributions of acidic and basic ionization sites [15] [20].
The ionization state significantly affects demeclocycline's biological activity, membrane permeability, and protein binding characteristics [12] [15]. Understanding the pKa values is essential for predicting the compound's behavior in biological systems and optimizing formulation conditions for pharmaceutical applications [15] [31]. The complex ionization pattern also influences the compound's interaction with metal cations and its tendency to form chelation complexes [12] [15].
| Ionization Parameter | Value | Source | Significance |
|---|---|---|---|
| Primary pKa | 4.50±1.00 | [4] [31] | Major ionization center |
| Strongest Acidic pKa | 2.94 | [20] | Most acidic group |
| Strongest Basic pKa | 9.04 | [20] | Most basic group |
| Physiological Charge | -1 | [20] | Net charge at pH 7.4 |
The complete IUPAC name for demeclocycline is (4S,4aS,5aS,6S,12aS)-7-chloro-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide [1] [7] [17]. This systematic nomenclature precisely describes the stereochemical configuration, substitution pattern, and functional group arrangement within the tetracyclic framework [17] [20]. The naming convention follows IUPAC guidelines for complex polycyclic structures, incorporating stereochemical descriptors (4S,4aS,5aS,6S,12aS) that define the three-dimensional arrangement of substituents [19] [20].
Alternative IUPAC nomenclature designates the compound as 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-1,11-dioxo-2-naphthacenecarboxamide, emphasizing the naphthacene backbone structure [17] [21]. The systematic name explicitly identifies the chlorine substitution at position 7, the dimethylamino group at position 4, and the multiple hydroxyl functionalities throughout the molecular framework [1] [21]. These naming conventions ensure unambiguous identification of the compound's structure and distinguish it from other tetracycline derivatives [17] [19].
Spectrophotometric analysis represents one of the most fundamental approaches for demeclocycline quantification, offering simplicity, cost-effectiveness, and adequate sensitivity for pharmaceutical applications. These methods are primarily based on the intrinsic ultraviolet-visible absorption properties of demeclocycline or its complex formation with various metal ions.
The formation of colored complexes between demeclocycline and molybdenum (VI) provides a highly selective and sensitive method for analytical determination [1]. This approach exploits the chelating properties of demeclocycline, which contains multiple binding sites capable of coordinating with molybdenum ions.
The method involves the reaction of demeclocycline with molybdenum (VI) in aqueous solution, resulting in the formation of a stable colored complex. The procedure demonstrates excellent selectivity, as the complex formation is specific to tetracycline antibiotics and their derivatives. The stoichiometry of the complex has been established as 1:1 (demeclocycline:molybdenum), which is consistent with the coordination behavior observed for other tetracycline derivatives [1].
Analytical Performance Parameters:
The method has been successfully applied for the determination of demeclocycline in pharmaceutical formulations, demonstrating its practical utility in quality control applications [1]. The reaction conditions require careful optimization of parameters such as pH, reagent concentration, and reaction time to achieve maximum sensitivity and reproducibility.
Direct ultraviolet-visible spectroscopy represents another important approach for demeclocycline analysis, utilizing the compound's inherent chromophoric properties. Demeclocycline exhibits characteristic absorption in both the ultraviolet and visible regions of the electromagnetic spectrum, making it amenable to spectrophotometric determination [2].
Spectral Characteristics:
The UV-visible spectroscopic behavior of demeclocycline is influenced by several factors including molecular structure, solvent environment, and pH conditions. In aqueous solutions, the compound exhibits pH-dependent spectral changes due to ionization of functional groups, particularly the dimethylamino and hydroxyl substituents [3].
Analytical Applications:
The photophysical properties of demeclocycline have been extensively studied using steady-state absorption and fluorescence techniques [3]. These investigations reveal complex excited-state behavior that differs between organic solvents and aqueous media, with water showing additional fast non-radiative deactivation processes [3].
High-performance liquid chromatography (HPLC) represents the gold standard for demeclocycline analysis, offering superior selectivity, sensitivity, and the ability to separate the parent compound from related impurities and degradation products.
HPLC Method Development:
Several HPLC methods have been developed for demeclocycline analysis, each optimized for specific analytical requirements. A comprehensive method using a poly(styrene-divinylbenzene) copolymer stationary phase maintained at 60°C has been reported [4]. This method employs a complex mobile phase system comprising 2-methyl-2-propanol, potassium phosphate buffer (pH 9.0), tetrabutylammonium hydrogen sulphate, sodium edetate, and water in optimized proportions [4].
Chromatographic Conditions:
Impurity Profiling:
The HPLC method is capable of separating demeclocycline from its major impurities, including 4-epidemeclocycline and demethyltetracycline [4]. Additional impurities such as 4-epidemethyltetracycline and 2-acetyl-2-decarboxamido-demeclocycline can also be detected and quantified [4].
Reversed-Phase Methods:
Alternative HPLC methods utilizing conventional C18 reversed-phase columns have been developed for routine analysis [5]. These methods typically employ gradient elution with acetonitrile-water mobile phases containing ion-pairing reagents and metal chelating agents such as EDTA [5].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the highest level of selectivity and sensitivity for demeclocycline analysis, enabling quantification at trace levels in complex biological matrices.
Electrospray Ionization:
Demeclocycline is readily ionized using electrospray ionization (ESI) in positive ion mode, producing predominantly [M+H]⁺ molecular ion species [6] [7]. The compound shows excellent ESI response, with optimal ionization achieved using acidic mobile phase conditions containing formic acid or trifluoroacetic acid [7] [8].
Mass Spectrometric Parameters:
Multiple Reaction Monitoring (MRM):
For quantitative analysis, MRM transitions are employed, typically monitoring the transition from the protonated molecular ion to characteristic fragment ions. The most commonly used transition for demeclocycline is m/z 465.0 → 448.1, which corresponds to the loss of ammonia from the molecular ion [6] [7].
Analytical Performance:
LC-MS/MS methods for demeclocycline demonstrate exceptional analytical performance:
Fragmentation Pathways:
The fragmentation behavior of demeclocycline under collision-induced dissociation follows patterns typical of tetracycline antibiotics [9] [10]. The primary fragmentation involves loss of functional groups such as ammonia, water, and methyl radicals, consistent with the structural features of the tetracycline framework [11].
Effective sample preparation is crucial for successful demeclocycline analysis, particularly when dealing with complex biological matrices or pharmaceutical formulations containing multiple active ingredients.
Solid Phase Extraction (SPE):
SPE represents the most widely used sample preparation technique for demeclocycline analysis in biological samples [6] [7]. The method typically employs mixed-mode or reversed-phase sorbents capable of retaining tetracycline antibiotics while removing interfering matrix components [12].
SPE Protocol:
Extraction Performance:
Protein Precipitation:
For rapid sample processing in high-throughput applications, protein precipitation using organic solvents provides an alternative to SPE [13] [14]. This approach involves the addition of acetonitrile or methanol to biological samples, followed by centrifugation to remove precipitated proteins [15].
Precipitation Conditions:
Advanced Sample Preparation:
Novel sample preparation approaches include dispersive micro-solid-phase extraction (D-µ-SPE) using specialized sorbent materials such as polypyrrole-graphene oxide nanocomposites [16]. These methods offer environmental advantages through reduced solvent consumption while maintaining high extraction efficiency [16].
Green Chemistry Approaches:
Recent developments in sample preparation emphasize environmentally friendly methodologies, including:
Validation Requirements:
All sample preparation methods require comprehensive validation according to regulatory guidelines, including assessment of recovery, precision, accuracy, specificity, and stability [5]. The validation process ensures that the chosen methodology meets the intended analytical requirements while maintaining data integrity and regulatory compliance.